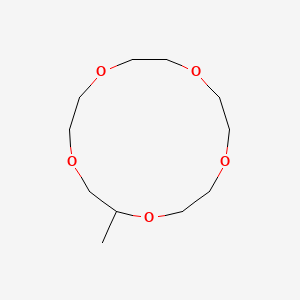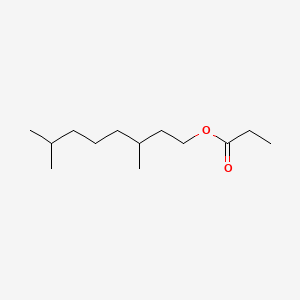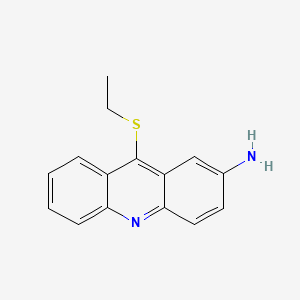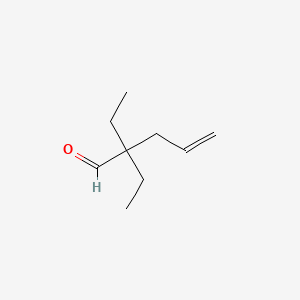
Butyldiisooctylmethylammonium acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyldiisooctylmethylammonium acetate is a quaternary ammonium compound with the molecular formula C23H49NO2. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of butyldiisooctylmethylammonium acetate typically involves the quaternization of butyldiisooctylmethylamine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Quaternization Reaction: Butyldiisooctylmethylamine is reacted with acetic acid in the presence of a suitable solvent, such as methanol or ethanol. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: Butyldiisooctylmethylammonium acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The acetate group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
科学的研究の応用
Butyldiisooctylmethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is used in cell culture studies to enhance the permeability of cell membranes, allowing for the efficient delivery of drugs and other molecules.
Medicine: It is explored for its potential use in drug delivery systems, particularly in targeting specific tissues or cells.
Industry: The compound is used in the formulation of surfactants, detergents, and other industrial products due to its surface-active properties
作用機序
The mechanism of action of butyldiisooctylmethylammonium acetate involves its interaction with cell membranes and other molecular targets. The compound’s quaternary ammonium structure allows it to interact with negatively charged components of cell membranes, enhancing permeability and facilitating the transport of molecules across the membrane. This property is particularly useful in drug delivery and other biomedical applications .
類似化合物との比較
- Tetrabutylammonium acetate
- Tetramethylammonium acetate
- Tetraethylammonium acetate
Comparison: Butyldiisooctylmethylammonium acetate is unique due to its longer alkyl chains, which confer distinct surface-active properties compared to shorter-chain quaternary ammonium compounds. This makes it particularly effective in applications requiring enhanced membrane permeability and phase transfer catalysis .
特性
CAS番号 |
93982-23-1 |
|---|---|
分子式 |
C23H49NO2 |
分子量 |
371.6 g/mol |
IUPAC名 |
butyl-methyl-bis(6-methylheptyl)azanium;acetate |
InChI |
InChI=1S/C21H46N.C2H4O2/c1-7-8-17-22(6,18-13-9-11-15-20(2)3)19-14-10-12-16-21(4)5;1-2(3)4/h20-21H,7-19H2,1-6H3;1H3,(H,3,4)/q+1;/p-1 |
InChIキー |
IDFBRYRDVHDOSY-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](C)(CCCCCC(C)C)CCCCCC(C)C.CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















